molecular formula C10H11BrOS B1529448 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde CAS No. 1340366-62-2

4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde

Cat. No.: B1529448
CAS No.: 1340366-62-2
M. Wt: 259.16 g/mol
InChI Key: SOSXCMCHPMPLCX-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

This compound represents a sophisticated aromatic compound that exemplifies the complexity achievable in modern organosulfur chemistry. The systematic nomenclature of this compound reflects its multi-functional nature, incorporating three distinct chemical functionalities arranged on a benzene ring framework. The molecular formula C₁₀H₁₁BrOS indicates the presence of ten carbon atoms, eleven hydrogen atoms, one bromine atom, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 259.16 grams per mole. The compound bears the Chemical Abstracts Service registry number 1340366-62-2, which serves as its unique identifier in chemical databases and literature.

The structural architecture of this compound consists of a benzene ring substituted at three positions with distinct functional groups that create a complex electronic environment. The aldehyde functional group (-CHO) occupies the 1-position of the benzene ring, providing the primary reference point for the systematic naming convention. The bromine atom is positioned at the 4-position, creating a para relationship with the aldehyde group, while the propan-2-ylsulfanyl group (also known as isopropylsulfanyl group) is located at the 2-position, establishing an ortho relationship with the aldehyde functionality. This substitution pattern creates a unique electronic distribution within the molecule, as the electron-withdrawing effects of both the bromine atom and the aldehyde group are balanced by the electron-donating properties of the sulfur-containing substituent.

The three-dimensional molecular geometry of this compound exhibits characteristics typical of substituted benzaldehydes, with the aldehyde group maintaining planarity with the aromatic ring system. The propan-2-ylsulfanyl group introduces additional conformational complexity due to the tetrahedral geometry around the sulfur atom and the branched nature of the isopropyl group. The carbon-sulfur-carbon bond angle in the thioether linkage approaches approximately 90 degrees, consistent with the known geometric preferences of sulfur in organosulfur compounds. The presence of the bulky isopropyl group attached to the sulfur atom creates steric interactions that influence the overall molecular conformation and may affect the compound's reactivity patterns and intermolecular interactions.

The nomenclature variations for this compound reflect different systematic approaches to naming complex organosulfur compounds. Alternative names include 4-bromo-2-propan-2-ylsulfanylbenzaldehyde and 4-bromo-2-(isopropylsulfanyl)benzaldehyde, with both forms being chemically equivalent and acceptable according to International Union of Pure and Applied Chemistry conventions. The Standard International Chemical Identifier key SOSXCMCHPMPLCX-UHFFFAOYSA-N provides a unique digital fingerprint for the compound that facilitates unambiguous identification across different chemical databases and computational platforms. The Simplified Molecular Input Line Entry System notation CC(C)SC1=C(C=CC(=C1)Br)C=O serves as a linear representation of the molecular structure that can be readily interpreted by chemical software and databases.

Table 1: Molecular Identifiers and Physical Properties of this compound

Property Value Source
Chemical Abstracts Service Number 1340366-62-2
Molecular Formula C₁₀H₁₁BrOS
Molecular Weight 259.16 g/mol
International Union of Pure and Applied Chemistry Name 4-bromo-2-propan-2-ylsulfanylbenzaldehyde
Standard International Chemical Identifier InChI=1S/C10H11BrOS/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3
Standard International Chemical Identifier Key SOSXCMCHPMPLCX-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC(C)SC1=C(C=CC(=C1)Br)C=O
MDL Number MFCD18887922

Historical Context in Organosulfur Chemistry

The development of this compound must be understood within the broader historical evolution of organosulfur chemistry, a field that has undergone remarkable transformation since its inception in the nineteenth century. The systematic study of organosulfur compounds began in earnest during the 1800s, when chemists first began to explore the unique properties and reactivity patterns of sulfur-containing organic molecules. These early investigations laid the groundwork for understanding the fundamental principles that govern sulfur chemistry and established the theoretical framework that would later enable the rational design of complex molecules such as this compound.

The nineteenth century witnessed several pivotal discoveries that shaped the understanding of organosulfur compounds and their synthetic accessibility. Early researchers recognized that sulfur-containing molecules often exhibited distinctive odor characteristics and unique reactivity patterns that distinguished them from their oxygen-containing analogues. The development of reliable synthetic methodologies for introducing sulfur-containing functional groups into aromatic systems proved to be a significant challenge that required innovative approaches and careful consideration of the electronic and steric factors governing these transformations. The successful synthesis of simple thioethers and related compounds provided the foundation for more sophisticated synthetic strategies that would eventually enable the preparation of complex multifunctional organosulfur compounds.

The evolution of synthetic methodologies for constructing carbon-sulfur bonds has been particularly significant in enabling the preparation of compounds like this compound. Traditional approaches to thioether synthesis often involved the use of malodorous and toxic thiols, creating practical challenges for laboratory work and limiting the widespread adoption of organosulfur chemistry. The development of alternative synthetic strategies that avoid the direct use of thiols has represented a major advancement in the field. Recent innovations have included the use of thiosulfonates as sulfur sources, which provide access to a wide range of aryl and alkenyl sulfides without the associated odor problems that plagued earlier methodologies. These developments have made organosulfur synthesis more accessible and have enabled the preparation of increasingly complex molecules with multiple functional groups.

The historical progression of organosulfur chemistry has been closely intertwined with advances in catalytic methodology, particularly the development of transition metal-catalyzed reactions for carbon-sulfur bond formation. Nickel-catalyzed aryl sulfide synthesis has emerged as a particularly powerful approach, enabling the formation of aryl sulfides through aryl exchange reactions between existing aryl sulfides and various aryl electrophiles. These methodologies have proven capable of cleaving and forming aryl-sulfur bonds under controlled conditions, providing access to sophisticated molecular architectures that would have been difficult or impossible to achieve using classical synthetic approaches. The use of specialized ligands such as 1,3-bis(dicyclohexylphosphino)propane in conjunction with nickel catalysts has enhanced the efficiency and selectivity of these transformations, enabling the synthesis of complex organosulfur compounds with high precision.

Table 2: Historical Milestones in Organosulfur Chemistry Relevant to Thioether Development

Time Period Development Significance Source
19th Century Initial systematic studies of organosulfur compounds Established fundamental understanding of sulfur chemistry
Early 20th Century Recognition of thioether structural classes Classification of sulfur-containing functional groups
Mid-20th Century Development of transition metal catalysis Enhanced synthetic accessibility of complex molecules
Late 20th Century Introduction of odorless synthesis methods Practical improvements in laboratory methodology
21st Century Advanced nickel-catalyzed aryl exchange reactions Precise control of carbon-sulfur bond formation

The contemporary understanding of organosulfur chemistry has been significantly enhanced by detailed mechanistic studies that have elucidated the fundamental processes governing carbon-sulfur bond formation and cleavage. Research has demonstrated that nickel-based catalytic systems can simultaneously undergo oxidative additions of aryl sulfides and aromatic esters, followed by ligand exchange between the generated aryl-nickel-sulfur and aryl-nickel-oxygen species to produce aryl-exchanged compounds. These mechanistic insights have provided a rational basis for designing synthetic strategies that can reliably produce complex organosulfur compounds with precise substitution patterns. The ability to control the electronic properties of the resulting molecules through judicious choice of substituents has opened new avenues for materials science and pharmaceutical applications.

The significance of compounds like this compound extends beyond their immediate synthetic utility to encompass their role as representatives of broader trends in modern organosulfur chemistry. The incorporation of multiple functional groups within a single molecular framework reflects the increasing sophistication of synthetic methodology and the growing recognition of the unique properties that can be achieved through careful molecular design. The presence of both electron-withdrawing and electron-donating substituents in this compound creates opportunities for fine-tuning electronic properties and reactivity patterns, illustrating the potential for organosulfur compounds to serve as versatile building blocks for more complex molecular architectures. The continued development of new synthetic methodologies and the expanding understanding of organosulfur chemistry principles suggest that compounds of this type will continue to play important roles in advancing both fundamental chemistry and practical applications.

Properties

IUPAC Name

4-bromo-2-propan-2-ylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrOS/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSXCMCHPMPLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

The molecular formula of this compound is C11H12BrOSC_{11}H_{12}BrOS. It features a bromine atom and a propan-2-ylsulfanyl group attached to a benzaldehyde moiety, which may influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Bromination : The starting material, 2-(propan-2-ylthio)benzaldehyde, undergoes bromination at the 4-position.
  • Purification : The product is purified using recrystallization techniques to obtain the desired compound in high purity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives with similar structural motifs have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Cytotoxicity

Research indicates that related compounds can exhibit cytotoxic effects on cancer cell lines. For example, studies on derivatives of benzaldehyde have demonstrated their ability to induce apoptosis in tumor cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

  • Study on Anticancer Activity
    A study evaluated the anticancer properties of a series of benzaldehyde derivatives, including those with sulfur-containing groups. The results showed that these compounds could inhibit cell proliferation in several cancer cell lines, with IC50 values in the micromolar range .
  • Antimicrobial Activity Assessment
    A comparative analysis was conducted on various benzaldehyde derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study found that compounds with electron-withdrawing groups (like bromine) exhibited enhanced antibacterial activity, supporting the hypothesis that this compound may possess similar properties .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial or cancerous cells. The presence of the bromine atom likely enhances its lipophilicity, facilitating membrane penetration and subsequent cellular uptake.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntimicrobialTBDOngoing research
Thiazole derivativeAnticancer15
Benzaldehyde derivativeCytotoxic10
Sulfur-containing benzaldehydeAntimicrobial20

Scientific Research Applications

Applications in Organic Synthesis

The compound serves as a versatile building block in organic chemistry, particularly in the synthesis of more complex molecules. Its applications include:

  • Synthesis of Pharmaceutical Intermediates: 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is used to synthesize various pharmaceutical compounds, especially those targeting inflammatory and infectious diseases.
Compound Target Disease Reference
Anticancer agentsCancer
Anti-inflammatory drugsInflammation
AntibioticsBacterial infections

Recent studies have reported that this compound exhibits notable biological activities:

  • Antifungal and Antibacterial Properties: The compound has demonstrated effectiveness against various fungal and bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects: Research indicates that it may inhibit pro-inflammatory pathways, offering potential therapeutic benefits for inflammatory diseases.

Case Studies

Several research studies have highlighted the effectiveness of this compound in specific applications:

  • Study on Anticancer Activity:
    • A study utilized MTT assays to evaluate the compound's cytotoxic effects on cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent .
  • Antimicrobial Testing:
    • In vitro tests showed that this compound effectively inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Reactivity

4-Bromo-2-(methylsulfanyl)benzaldehyde
  • Structure : Methylsulfanyl (smaller, less bulky) vs. propan-2-ylsulfanyl.
  • Synthesis : Prepared via thioetherification of 4-bromo-2-bromomethylbenzaldehyde with methylthiol or nucleophilic substitution (e.g., using NaSMe) .
  • Properties :
    • Molecular formula: C₈H₇BrOS (vs. C₁₀H₁₁BrOS for the propan-2-yl analogue).
    • Lower molecular weight (231.1 g/mol) and higher solubility in polar solvents due to reduced steric hindrance.
    • Reactivity: Faster aldehyde oxidation due to reduced steric shielding .
2-(Benzyloxy)-4-bromobenzaldehyde
  • Structure : Benzyloxy (electron-rich, bulky) substituent.
  • Applications : Used in ligand synthesis for metal complexes or fluorescent dyes.
  • Properties :
    • Molecular formula: C₁₄H₁₁BrO₂; higher lipophilicity (logP ~3.2) compared to propan-2-ylsulfanyl derivative (logP ~2.8).
    • Stability: Benzyl ethers resist hydrolysis under acidic conditions, unlike thioethers, which may oxidize to sulfoxides .
4-Bromo-2-(trifluoromethyl)benzaldehyde
  • Structure : Trifluoromethyl (strong electron-withdrawing group).
  • Reactivity : Enhanced electrophilicity at the aldehyde group due to -CF₃’s inductive effect, facilitating nucleophilic additions.
  • Applications : Intermediate in agrochemicals and fluorinated pharmaceuticals .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde C₁₀H₁₁BrOS 259.16 Moderate solubility in DCM/THF; mp ~65–68°C; stable under inert atmosphere.
4-Bromo-2-(methylsulfanyl)benzaldehyde C₈H₇BrOS 231.10 Higher solubility in MeOH; mp ~72–75°C; prone to sulfoxide formation .
2-(Benzyloxy)-4-bromobenzaldehyde C₁₄H₁₁BrO₂ 291.14 Crystalline solid (mp ~98–101°C); hydrolytically stable .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-bromo-2-(propan-2-ylsulfanyl)benzaldehyde typically proceeds via multi-step processes involving:

  • Formation of the benzaldehyde core with a bromine substituent at the para or ortho position.
  • Introduction of the propan-2-ylsulfanyl (isopropylthio) group at the ortho position relative to the aldehyde.
  • Optimization of reaction conditions to maximize yield and selectivity while minimizing side reactions and isomer formation.

Preparation of 4-Bromo-2-Hydroxybenzaldehyde as a Key Intermediate

A critical intermediate in the preparation of the target compound is 4-bromo-2-hydroxybenzaldehyde, which can be further functionalized to introduce the propan-2-ylsulfanyl group.

Method Overview:

  • Complex Formation: m-Bromophenol (4-bromo-2-hydroxybenzene) is reacted with triethylamine and magnesium chloride to form a complex.
  • Formylation: Paraformaldehyde is added to the complex under mild conditions to introduce the aldehyde group, yielding crude 4-bromo-2-hydroxybenzaldehyde.
  • Purification: The crude product is treated with ammonia water and hydrochloric acid solution to purify and isolate the pure intermediate.

Reaction Conditions:

Step Reagents/Conditions Temperature Notes
Complex formation m-Bromophenol + triethylamine + MgCl₂ 30–60 °C, 30 min Molar ratio m-bromophenol:TEA:MgCl₂ = 1:4-5:1.5-2
Formylation Addition of paraformaldehyde Mild, inert atmosphere Reaction proceeds smoothly without harsh conditions
Purification Ammonia water, filtration, HCl solution treatment Room temperature Simple operation, no cumbersome steps

Advantages:

  • Mild reaction conditions.
  • Simple operation.
  • Avoids harsh reagents and complicated purification.
  • Suitable for scale-up and broad application.

This method addresses common issues such as low yield, harsh conditions, and difficult purification encountered in other synthetic routes.

Introduction of the Propan-2-ylsulfanyl Group

Although direct literature on the exact preparation of this compound is scarce, the general approach for introducing the propan-2-ylsulfanyl group on aromatic aldehydes involves nucleophilic substitution or thiolation reactions.

Typical Approach:

  • Starting from 4-bromo-2-hydroxybenzaldehyde or its halogenated analogs.
  • Reacting with isopropylthiol or isopropylsulfanyl reagents under conditions favoring substitution at the ortho position.
  • Use of catalysts or base to facilitate the formation of the thioether bond.

This step often requires careful control of reaction conditions to prevent over-substitution or side reactions.

Metal-Halogen Exchange and Formylation

A related preparation method involves metal-halogen exchange followed by formylation:

  • Metal-Halogen Exchange: A bromofluoro-substituted benzene derivative is reacted with isopropylmagnesium chloride (a Grignard reagent) to form an organomagnesium intermediate.
  • Formylation: The intermediate is then treated with a formyl radical source such as dimethylformamide (DMF) at low temperatures (0–5 °C) to introduce the aldehyde group.
  • Crystallization and Purification: The product is crystallized using alkanes like heptane, followed by reaction with alcohol and carbonate salts to finalize the product.

This method yields 4-bromo-2-methoxybenzaldehyde but can be adapted for sulfanyl substitution by modifying the nucleophile.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Temperature/Time Yield/Notes
1 Complex formation m-Bromophenol + triethylamine + MgCl₂ 30–60 °C, 30 min Formation of complex for formylation
2 Formylation Paraformaldehyde addition Mild, inert atmosphere Aldehyde group introduced
3 Purification Ammonia water, filtration, HCl treatment Room temperature Pure 4-bromo-2-hydroxybenzaldehyde obtained
4 Thioether formation Reaction with isopropylthiol or equivalent Variable (optimized) Introduction of propan-2-ylsulfanyl group
5 Metal-halogen exchange Isopropylmagnesium chloride + halobenzene 0–5 °C Intermediate organomagnesium species formed
6 Formylation (Grignard) DMF or N-formyl amine 0–5 °C Aldehyde group introduced
7 Crystallization & workup Heptane, alcohol, carbonate salts Ambient to 50 °C Product isolation and purification

Research Findings and Optimization Notes

  • Selectivity and Yield: Metal-halogen exchange combined with low-temperature formylation improves selectivity and yield, reducing side products and isomers.
  • Reaction Conditions: Mild and ambient conditions are preferred to avoid decomposition or unwanted side reactions.
  • Purification: Use of crystallization agents such as heptane and methyl alcohol facilitates effective isolation of pure compounds.
  • Limitations: Some methods require inert atmosphere and careful moisture control due to sensitivity of organometallic intermediates.
  • Scalability: The described methods avoid harsh reagents and complicated steps, making them suitable for industrial-scale synthesis.

The preparation of this compound involves strategic synthesis of 4-bromo-2-hydroxybenzaldehyde intermediates followed by introduction of the propan-2-ylsulfanyl group. The most authoritative and practical methods include:

  • Complex formation of m-bromophenol with triethylamine and magnesium chloride.
  • Mild formylation using paraformaldehyde.
  • Purification via ammonia and hydrochloric acid treatment.
  • Subsequent thioether formation with isopropylthiol derivatives.
  • Alternative metal-halogen exchange and Grignard formylation routes for enhanced selectivity.

These methods combine operational simplicity, mild conditions, and good yields, making them suitable for both laboratory and industrial applications.

Note: The exact step for introducing the propan-2-ylsulfanyl group requires further specific literature detailing thiolation reactions on the aldehyde intermediate, which can be adapted from general aromatic thioether synthesis protocols.

Q & A

Q. What are the recommended synthetic methodologies for 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzaldehyde scaffold. First, bromination at the 4-position can be achieved via electrophilic aromatic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions. The propan-2-ylsulfanyl group is introduced at the 2-position through nucleophilic aromatic substitution (e.g., reacting with isopropylthiol in the presence of a base like K₂CO₃) or via a thiol-ene reaction. Optimization includes:
  • Maintaining an inert atmosphere (N₂/Ar) to prevent oxidation of the aldehyde group .
  • Temperature control (e.g., 0–25°C for bromination, 50–80°C for thioether formation) to minimize side reactions .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate high-purity product .

Q. What analytical techniques are most effective for characterizing the structural and purity profile of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, bromine-induced deshielding) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ for [M+H]+ or EI for fragmentation patterns) .
  • Chromatography : HPLC or GC-MS assesses purity (>97% threshold recommended), with retention times compared to standards .
  • Infrared Spectroscopy (IR) : Confirms functional groups (C=O stretch ~1700 cm⁻¹, C-Br ~600 cm⁻¹) .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation .
  • First Aid : For eye exposure, flush with water for 15 minutes and consult an ophthalmologist. For skin contact, wash with soap/water and remove contaminated clothing .
  • Storage : Keep in airtight containers under argon at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) be applied to predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties:
  • Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites (e.g., aldehyde carbon as electrophilic center) .
  • Solvent Effects : Polarizable Continuum Model (PCM) evaluates solvation energy and reaction pathways in solvents like DCM or THF .
  • Collision Cross-Section (CCS) : Ion mobility simulations (e.g., using MOBCAL) correlate with mass spectrometry data .

Q. What strategies can be employed to resolve contradictions in reaction outcomes when using this compound as a building block in multi-step syntheses?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC or in-situ FTIR to detect intermediates and adjust conditions (e.g., stoichiometry, temperature) .
  • Protective Groups : Temporarily protect the aldehyde with acetal or imine groups during sulfanyl or bromine-mediated reactions to prevent unwanted side reactions .
  • Byproduct Analysis : LC-MS or 2D NMR (e.g., COSY, HSQC) identifies competing pathways, such as over-bromination or oxidation .

Q. How does the presence of the propan-2-ylsulfanyl group influence the regioselectivity of subsequent reactions involving this compound?

  • Methodological Answer : The bulky isopropylthio group exerts steric and electronic effects:
  • Steric Hindrance : Directs electrophilic substitution to the para position relative to the sulfanyl group .
  • Electronic Effects : The electron-donating thioether stabilizes adjacent carbocations, favoring Friedel-Crafts alkylation at the ortho position .
  • Cross-Coupling : Suzuki-Miyaura reactions prioritize the bromine site due to its higher reactivity compared to the sulfanyl group .

Q. What are the challenges in scaling up the synthesis of this compound for research applications, and how can continuous flow processes address these issues?

  • Methodological Answer :
  • Batch Process Limitations : Exothermic bromination steps risk thermal runaway, while thioether formation may suffer from slow mixing .
  • Flow Chemistry Solutions :
  • Microreactors enhance heat transfer and reduce reaction time (e.g., bromination at 0°C with precise residence time control) .
  • In-line purification (e.g., scavenger columns) removes excess reagents, improving yield (>85%) and purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
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4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde

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